

# An In-depth Technical Guide to 1-Butylcyclobutanol: Chemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1-Butylcyclobutanol*

Cat. No.: *B13815066*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of **1-Butylcyclobutanol**. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed chemical data and experimental insights.

## Core Chemical and Physical Properties

**1-Butylcyclobutanol**, with the CAS number 20434-34-8, is a tertiary alcohol characterized by a cyclobutane ring with a butyl group and a hydroxyl group attached to the same carbon atom. [1][2] Its chemical characteristics are summarized in the tables below.

## Table 1: General Chemical Properties

Property	Value	Source
IUPAC Name	1-butylcyclobutan-1-ol	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	20434-34-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	128.21 g/mol	<a href="#">[1]</a>
Canonical SMILES	CCCCC1(CCC1)O	<a href="#">[1]</a>
InChIKey	OJTUXDCUCZTUBM-UHFFFAOYSA-N	<a href="#">[1]</a>

## Table 2: Physicochemical Data

Property	Value	Source
Boiling Point	175 °C (at 751 Torr)	
Density	0.8721 g/cm <sup>3</sup>	
pKa (Predicted)	15.38 ± 0.20	
XLogP3-AA	2.1	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[2]</a>
Rotatable Bond Count	3	<a href="#">[2]</a>
Topological Polar Surface Area	20.2 Å <sup>2</sup>	<a href="#">[1]</a>

## Chemical Structure

The structure of **1-Butylcyclobutanol** consists of a central four-membered cyclobutane ring. A butyl (C<sub>4</sub>H<sub>9</sub>) group and a hydroxyl (-OH) group are both bonded to the first carbon atom of this ring.

**Figure 1:** Chemical structure of **1-Butylcyclobutanol**.

## Experimental Protocols

### Synthesis of 1-Butylcyclobutanol via Grignard Reaction

A common and effective method for the synthesis of **1-Butylcyclobutanol** is the Grignard reaction. This involves the reaction of a butyl Grignard reagent, such as butylmagnesium bromide, with cyclobutanone.[\[3\]](#)

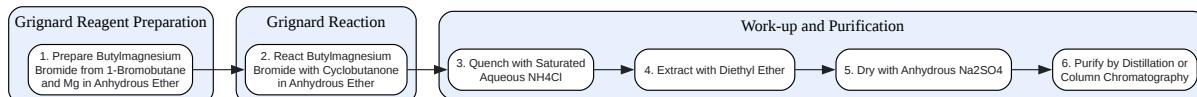
#### Materials:

- Magnesium turnings
- 1-Bromobutane
- Anhydrous diethyl ether
- Cyclobutanone
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Drying agent (e.g., anhydrous sodium sulfate)
- Iodine crystal (as initiator)

#### Procedure:

- Preparation of the Grignard Reagent:
  - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
  - Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.
  - In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous diethyl ether.
  - Add a small amount of the 1-bromobutane solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to bubble.[\[4\]](#)

- Once the reaction starts, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue stirring for 30-60 minutes to ensure the complete formation of butylmagnesium bromide.[4]
- Reaction with Cyclobutanone:
  - Cool the Grignard reagent solution to 0°C in an ice bath.
  - Dissolve cyclobutanone in anhydrous diethyl ether and add this solution to the dropping funnel.
  - Add the cyclobutanone solution dropwise to the cooled Grignard reagent with continuous stirring.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[4]
- Work-up and Purification:
  - Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.[4]
  - Transfer the mixture to a separatory funnel. Separate the organic layer.
  - Extract the aqueous layer with diethyl ether.
  - Combine all organic layers and wash with brine.
  - Dry the combined organic phase over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure using a rotary evaporator.
  - The crude product can be further purified by distillation or column chromatography.



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for the synthesis of **1-Butylcyclobutanol**.

## Spectroscopic Analysis

The structure and purity of **1-Butylcyclobutanol** can be confirmed using various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group's protons (triplets and multiplets in the upfield region) and the cyclobutane ring protons. The hydroxyl proton will appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the quaternary carbon of the cyclobutane ring attached to the hydroxyl and butyl groups.<sup>[1]</sup>

### Infrared (IR) Spectroscopy

The IR spectrum of **1-Butylcyclobutanol** is expected to exhibit a broad absorption band in the region of  $3200\text{-}3600\text{ cm}^{-1}$ , which is characteristic of the O-H stretching vibration of an alcohol. C-H stretching vibrations from the alkyl groups will appear around  $2850\text{-}3000\text{ cm}^{-1}$ . A C-O stretching band is expected in the  $1000\text{-}1200\text{ cm}^{-1}$  region.

### Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), can be used to determine the molecular weight and fragmentation pattern of **1-Butylcyclobutanol**.<sup>[1]</sup>

The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for tertiary alcohols include the loss of water and cleavage of the C-C bond adjacent to the hydroxyl group.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Butylcyclobutanol | C8H16O | CID 547007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Butylcyclobutanol | CAS#:20434-34-8 | Chemsoc [chemsoc.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Butylcyclobutanol: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13815066#1-butylcyclobutanol-chemical-properties-and-structure]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)